molecular formula C23H14N2O2 B340653 2-(4-Benzoylphenoxy)-4-quinolinecarbonitrile

2-(4-Benzoylphenoxy)-4-quinolinecarbonitrile

Cat. No.: B340653
M. Wt: 350.4 g/mol
InChI Key: MXNOVRLGAFXKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Benzoylphenoxy)-4-quinolinecarbonitrile is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal and industrial chemistry. This compound is known for its unique structure, which includes a benzoylphenoxy group attached to a quinoline ring with a carbonitrile group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzoylphenoxy)-4-quinolinecarbonitrile typically involves the reaction of 4-chloroquinoline with 4-hydroxybenzophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with a cyanating agent, such as copper(I) cyanide, to introduce the carbonitrile group at the 4-position of the quinoline ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzoylphenoxy)-4-quinolinecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

2-(4-Benzoylphenoxy)-4-quinolinecarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Benzoylphenoxy)-4-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, making them effective as anticancer agents .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    4-Hydroxyquinoline: A derivative with a hydroxyl group at the 4-position.

    4-Aminoquinoline: A derivative with an amino group at the 4-position.

Uniqueness

2-(4-Benzoylphenoxy)-4-quinolinecarbonitrile is unique due to the presence of both the benzoylphenoxy and carbonitrile groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance the compound’s reactivity and potential as a lead compound for drug development .

Properties

Molecular Formula

C23H14N2O2

Molecular Weight

350.4 g/mol

IUPAC Name

2-(4-benzoylphenoxy)quinoline-4-carbonitrile

InChI

InChI=1S/C23H14N2O2/c24-15-18-14-22(25-21-9-5-4-8-20(18)21)27-19-12-10-17(11-13-19)23(26)16-6-2-1-3-7-16/h1-14H

InChI Key

MXNOVRLGAFXKBX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=NC4=CC=CC=C4C(=C3)C#N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=NC4=CC=CC=C4C(=C3)C#N

Origin of Product

United States

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